molecular formula C15H19BrN2O5 B13733571 tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B13733571
M. Wt: 387.23 g/mol
InChI Key: QZUJOZVJXOKFFK-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a brominated nitrophenoxy group attached to an azetidine ring, which is further substituted with a carboxylic acid tert-butyl ester group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process:

    Bromination: The starting material, 4-methyl-2-nitrophenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-4-methyl-2-nitrophenol.

    Etherification: The brominated phenol is then reacted with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), bases (potassium carbonate).

Major Products Formed

    Reduction: 3-(5-Amino-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated nitrophenoxy group and the azetidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine.

  • **3-

Properties

Molecular Formula

C15H19BrN2O5

Molecular Weight

387.23 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H19BrN2O5/c1-9-5-12(18(20)21)13(6-11(9)16)22-10-7-17(8-10)14(19)23-15(2,3)4/h5-6,10H,7-8H2,1-4H3

InChI Key

QZUJOZVJXOKFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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